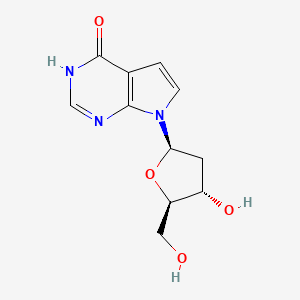

7-Deaza-2'-deoxyinosine

Description

Contextualizing 7-Deazapurine Nucleoside Analogs in Biochemical Studies

7-deazapurine nucleoside analogs are a class of molecules that mimic the natural purine (B94841) nucleosides, adenosine (B11128) and guanosine (B1672433), which are fundamental components of nucleic acids. mdpi.comtrilinkbiotech.com The defining feature of this class is the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This seemingly minor change has profound implications for the molecule's electronic properties and its interactions within the DNA double helix. cymitquimica.com

The modification at the 7-position, which lies in the major groove of the DNA, alters the hydrogen-bonding patterns and stacking interactions that are critical for DNA stability and recognition by enzymes. oup.com For instance, the absence of the N7 atom can prevent the formation of certain secondary structures in GC-rich sequences, which are often difficult to amplify and sequence. This property has made 7-deazapurine analogs invaluable in molecular biology techniques like the polymerase chain reaction (PCR).

Furthermore, the stability of the glycosylic bond in 7-deazapurine nucleosides is notably enhanced compared to their natural counterparts, making them more resistant to acidic conditions that can lead to depurination. acs.org This stability is a significant advantage in various experimental settings. tandfonline.com Researchers have synthesized a wide array of 7-deazapurine analogs with different functional groups to study their effects on DNA structure, protein binding, and their potential as therapeutic agents. uochb.cz

Historical Development and Significance of 7-Deaza-2'-deoxyinosine

The development of this compound and other 7-deazapurine analogs has been driven by the need for tools to overcome challenges in nucleic acid research. A significant application has been in DNA sequencing, where the use of 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP) helps to resolve band compression in GC-rich regions, leading to more accurate sequence reads.

This compound, specifically, has been explored for its ambiguous base-pairing properties, similar to its parent compound, 2'-deoxyinosine (B131508). tandfonline.com This ambiguity allows it to pair with all four standard DNA bases, a characteristic that is useful in creating universal probes and primers for various molecular biology applications. tandfonline.comnais.net.cn The synthesis of this compound has been achieved through methods like phase-transfer glycosylation. tandfonline.com

The significance of these analogs extends to the study of viral replication. For example, some Campylobacter bacteriophages have been discovered to naturally replace all deoxyguanosine residues in their genomes with modified bases like 2'-deoxyinosine or 2'-deoxy-7-amido-7-deazaguanosine. osti.govnih.govnih.gov This natural occurrence highlights the diverse evolutionary strategies that utilize modified nucleosides and provides a basis for developing antiviral therapies.

Fundamental Role as a Purine Nucleoside Analog

This compound's fundamental role as a purine nucleoside analog stems from its ability to be incorporated into DNA while altering its properties in predictable ways. biosynth.com It is recognized by DNA polymerases and can be used in the enzymatic synthesis of modified DNA fragments. oup.com

As an analog of 2'-deoxyinosine, it shares the ability to act as a universal base, but with the added advantage of increased stability. tandfonline.com Studies have shown that the stability of duplex DNA containing this compound paired with other bases follows the order: C > A > T > G. tandfonline.com This characteristic makes it a valuable substitute for 2'-deoxyinosine in applications requiring stability under acidic or alkaline conditions. tandfonline.com

The compound also serves as a probe for studying DNA-protein interactions. biosynth.com By replacing a natural purine with this compound, researchers can investigate how the absence of the N7 atom in the major groove affects the binding of enzymes and other proteins. oup.com This approach has been instrumental in understanding the recognition mechanisms of restriction enzymes and other DNA-modifying proteins. oup.com

Table of Physicochemical Properties of this compound:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃N₃O₄ |

| Molecular Weight | 251.24 g/mol |

| CAS Number | 97224-58-3 |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C11H13N3O4/c15-4-8-7(16)3-9(18-8)14-2-1-6-10(14)12-5-13-11(6)17/h1-2,5,7-9,15-16H,3-4H2,(H,12,13,17)/t7-,8+,9+/m0/s1 |

InChI Key |

DLWAVFIOUHJFFQ-DJLDLDEBSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CNC3=O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=CNC3=O)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Deaza 2 Deoxyinosine

Stereoselective Glycosylation Approaches for 7-Deaza-2'-deoxyinosine Synthesis

The synthesis of this compound and its derivatives predominantly relies on a convergent approach known as nucleobase anion glycosylation. researchgate.netresearchgate.net This method ensures high stereoselectivity, leading primarily to the formation of the desired β-anomer, which is essential for constructing DNA mimics. researchgate.net The key process involves the reaction of a halogenated sugar, such as 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride, with the anion of a 7-deazapurine nucleobase precursor. seela.net

The reaction is typically performed by first generating the anion of the nucleobase using a strong base like sodium hydride in an aprotic solvent such as acetonitrile. The subsequent addition of the protected deoxyribose chloride leads to a stereoselective SN2 reaction at the pyrrole (B145914) nitrogen (N-7) of the 7-deazapurine ring system. cuni.cz For instance, the glycosylation of 7-halogenated 6-chloro-7-deazapurines with 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride is a common strategy. seela.net A one-pot procedure can be employed where the initial glycosylation is followed by detoluoylation and substitution of the 6-chloro group with a methoxy (B1213986) group using sodium methoxide (B1231860) in methanol. seela.net This streamlined approach directly yields the 6-methoxy nucleoside intermediates, which can then be converted to the final this compound derivatives. seela.net

| Reaction Step | Reactants | Key Reagents | Outcome | Reference |

| Nucleobase Anion Generation | 7-Halogenated 6-chloro-7-deazapurine | Sodium Hydride (NaH) | Anion of the nucleobase | seela.net |

| Glycosylation | Nucleobase anion, 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride | - | Protected β-nucleoside intermediate | researchgate.netseela.net |

| Deprotection/Conversion | Protected nucleoside intermediate | Sodium Methoxide (NaOMe) in Methanol | 6-Methoxy-7-halo-7-deaza-2'-deoxyribonucleoside | seela.net |

Phosphoramidite (B1245037) Synthesis Strategies for Oligonucleotide Incorporation

To incorporate this compound into synthetic oligonucleotides, it must first be converted into a phosphoramidite building block. umich.edutandfonline.com This is the standard method compatible with modern automated DNA synthesizers. umich.eduupenn.edu The process involves a series of protection and activation steps.

First, the 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group. seela.net This acid-labile group prevents the 5'-OH from reacting during the synthesis cycles and is removed at the beginning of each coupling step to allow chain elongation. upenn.edu

Next, the 3'-hydroxyl group is phosphitylated to create the reactive phosphoramidite moiety. This is typically achieved by reacting the 5'-O-DMT protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild base like N,N-diisopropylethylamine. nih.govtandfonline.com The resulting 3'-phosphoramidite is a stable monomer that can be activated by a weak acid, such as 1H-tetrazole, during oligonucleotide synthesis to couple with the free 5'-hydroxyl of the growing DNA chain. umich.eduupenn.edu This entire process allows for the efficient and sequence-specific incorporation of this compound into DNA strands. tandfonline.com

Functionalization at the 7-Position of the 7-Deazapurine Moiety

The carbon atom at the 7-position of the 7-deazapurine core provides a unique site for chemical modification, allowing for the introduction of various functional groups without disrupting the Watson-Crick base-pairing face. seela.net

Halogenation (e.g., Chloro, Bromo, Iodo Derivatives)

Halogenated derivatives of this compound are key intermediates for further modifications, particularly for palladium-catalyzed cross-coupling reactions. seela.net The synthesis of these compounds can be achieved through two main routes: glycosylation of a pre-halogenated nucleobase or direct halogenation of the nucleoside.

In the first approach, 7-halogenated 6-chloro-7-deazapurines are used as starting materials for the glycosylation reaction as described in section 2.1. seela.net Alternatively, direct halogenation can be performed on the 7-deazapurine nucleoside. For example, iodination of a 2-amino-protected 7-deaza-2'-deoxyguanosine (B613789) with N-iodosuccinimide (NIS) in dimethylformamide (DMF) regioselectively yields the 7-iodo derivative. seela.netnih.gov Similar strategies can be applied to produce 7-chloro and 7-bromo analogs. researchgate.netseela.net The resulting 7-halo-7-deazapurine nucleosides are crucial precursors for introducing a wide range of substituents. seela.net

| Halogenation Method | Starting Material | Reagent | Product | Reference |

| Direct Iodination | Isobutyryl-protected 7-deaza-2'-deoxyguanosine | N-Iodosuccinimide (NIS) | 7-Iodo-isobutyryl-7-deaza-2'-deoxyguanosine | seela.net |

| From Halogenated Base | 7-Bromo-6-chloro-7-deazapurine | Protected deoxyribose chloride | 7-Bromo-7-deaza-2'-deoxyinosine intermediate | seela.net |

| From Halogenated Base | 7-Iodo-6-chloro-7-deazapurine | Protected deoxyribose chloride | 7-Iodo-7-deaza-2'-deoxyinosine intermediate | seela.net |

Alkynyl and Alkenyl Substitutions

The introduction of alkynyl and alkenyl groups at the 7-position is most commonly accomplished via the Sonogashira cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In this context, a 7-iodo- or 7-bromo-7-deazapurine nucleoside is reacted with a desired terminal alkyne. mdpi.com

The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst like CuI in a solvent such as DMF. mdpi.com This method has been used to attach a variety of alkynyl groups, from simple ones like isopropylacetylene to more complex, functionalized linkers such as octa-1,7-diyne. nih.govseela.net These alkynyl side chains can serve as handles for further "click" chemistry conjugations or can themselves modulate the properties of the resulting DNA duplex. seela.netsci-hub.se

Preparation of Functionalized 7-Deaza-2'-deoxyisoguanosine Building Blocks

The synthesis of functionalized 7-deaza-2'-deoxyisoguanosine building blocks for oligonucleotide synthesis follows a multi-step pathway. acs.org These building blocks are valuable for expanding the genetic alphabet and constructing novel DNA structures. acs.org The process begins with the synthesis of 7-deaza-2'-deoxyisoguanosine, which is then functionalized at the 7-position.

Halogenation provides the 7-bromo and 7-iodo derivatives. acs.org These halogenated nucleosides can then be used in Sonogashira coupling reactions to introduce alkynyl linkers, such as a short ethynyl (B1212043) group or a longer, more flexible octadiynyl linker. acs.org To prepare these nucleosides for automated DNA synthesis, the exocyclic amino group is protected, often with a butylamidine residue, and the 5'-hydroxyl is protected with a DMT group. Finally, the 3'-hydroxyl is converted to a phosphoramidite, yielding the final building block ready for solid-phase synthesis. acs.org

Synthesis of this compound 5'-Triphosphate

The 5'-triphosphate of this compound (c⁷IdTP) is a crucial substrate for enzymatic DNA synthesis by DNA polymerases. oup.comnih.gov Its synthesis is commonly achieved using the Ludwig-Eckstein method.

The procedure starts with the parent nucleoside, this compound. oup.com The nucleoside is dissolved in trimethyl phosphate (B84403) and cooled to 0°C. oup.com Phosphorus oxychloride (POCl₃) is then added, which phosphorylates the 5'-hydroxyl group. oup.com After a period of stirring, a solution of tributylammonium (B8510715) pyrophosphate is added directly to the reaction mixture. This step adds the remaining two phosphate groups. The final product, this compound 5'-triphosphate, is then purified by anion-exchange chromatography. The resulting triphosphate can be used in applications like the polymerase chain reaction (PCR), although its incorporation by Taq polymerase may be less efficient than the natural dGTP and often requires the presence of the parent purine (B94841) nucleotide. nih.gov

| Reaction Step | Reactant | Reagents | Product | Reference |

| Monophosphorylation | This compound | POCl₃, Trimethyl phosphate | This compound 5'-monophosphate (intermediate) | oup.com |

| Pyrophosphate Addition | In situ intermediate | Tributylammonium pyrophosphate | This compound 5'-triphosphate | |

| Purification | Crude reaction mixture | Anion-exchange chromatography | Purified this compound 5'-triphosphate |

The synthesis and derivatization of this compound, a pyrrolo[2,3-d]pyrimidine nucleoside, are critical for its application in various areas of molecular biology and medicinal chemistry. tandfonline.com The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom imparts unique chemical properties, such as increased stability in acidic or alkaline conditions. tandfonline.com

Synthetic Methodologies

The construction of this compound primarily relies on convergent synthetic strategies, where the nucleobase and the sugar moiety are prepared separately and then coupled.

Convergent Synthesis Convergent synthesis is the dominant approach for preparing 7-deazapurine 2'-deoxyribonucleosides. researchgate.net This strategy involves the synthesis of the 7-deazapurine base (pyrrolo[2,3-d]pyrimidine) and a suitable deoxyribose derivative, followed by their coupling. researchgate.net A key advantage of this method is the ability to introduce modifications to either the base or the sugar independently before the coupling step.

Glycosylation Reactions A crucial step in the synthesis is the formation of the N-glycosylic bond between the pyrrole nitrogen of the 7-deazapurine base and the anomeric carbon of the deoxyribose sugar. researchgate.net Nucleobase anion glycosylation is a commonly employed method. researchgate.net In this reaction, the 7-deazapurine base is deprotonated to form an anion, which then acts as a nucleophile, attacking an activated sugar derivative, such as 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride. researchgate.netresearchgate.net This reaction is noted for being highly regioselective for the pyrrole nitrogen (N-7) and stereoselective, predominantly yielding the desired β-anomer. researchgate.net Phase-transfer glycosylation has also been reported as a synthetic route. tandfonline.com

Solid-Phase Synthesis While traditional solution-phase methods are common, solid-phase synthesis techniques are essential for incorporating this compound into oligonucleotides. biosynth.comnih.gov This involves attaching the nucleoside to a solid support and then sequentially adding other nucleotides. biosynth.com For this purpose, this compound is first converted into its phosphoramidite derivative. nih.govchemgenes.com

Chemical Derivatization

The 7-position of the 7-deazapurine ring, now a carbon, provides a unique site for chemical modification, allowing for the introduction of various functional groups.

Halogenation Regioselective halogenation at the C7 position is a common first step for further derivatization. researchgate.net Reagents like N-iodosuccinimide (NIS) can be used to introduce an iodine atom at the 7-position of the 7-deazapurine base or nucleoside. researchgate.netnais.net.cn Similarly, fluorinated derivatives have been synthesized using reagents like Selectfluor. researchgate.net These halogenated intermediates are stable and serve as versatile precursors for cross-coupling reactions. nais.net.cn

Cross-Coupling Reactions The halogenated derivatives of this compound are frequently used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.netresearchgate.net This allows for the introduction of alkynyl groups at the C7 position. nais.net.cn These alkynyl groups can be further modified, for example, through azide-alkyne "click" chemistry, to attach a wide range of functionalities like fluorescent dyes. acs.org

Phosphoramidite Formation For incorporation into synthetic DNA, this compound and its derivatives must be converted into phosphoramidites. nih.govchemgenes.com This involves protecting the hydroxyl groups on the deoxyribose sugar and then reacting the 3'-hydroxyl group with a phosphitylating agent. nih.gov These phosphoramidite building blocks are then used in automated solid-phase oligonucleotide synthesis. nih.govchemgenes.com The resulting phosphoramidite of this compound has been noted for the exceptional stability of its N-glycosylic bond. nih.gov

Comparative Synthesis with Other 7-Deazapurine Derivatives

The synthetic strategies for this compound share common principles with those for other 7-deazapurine nucleosides, such as 7-deaza-2'-deoxyguanosine and 7-deaza-2'-deoxyadenosine, though with some key differences. researchgate.net The general approach for all involves the synthesis of a pyrrolo[2,3-d]pyrimidine core followed by glycosylation. researchgate.net

Comparison with 7-deaza-2'-deoxyguanosine (c⁷dG) The synthesis of c⁷dG also follows a convergent path. biosynth.com Often, a common intermediate, a substituted pyrrolo[2,3-d]pyrimidine, can be used to synthesize both the 7-deazaguanosine (B17050) and 7-deazaadenosine series. nih.gov For c⁷dG, the starting nucleobase requires an amino group at the 2-position of the pyrimidine (B1678525) ring. biosynth.com Like its inosine (B1671953) counterpart, derivatization at the C7 position is a key strategy for creating functionalized analogs. google.com For example, 7-iodo-7-deaza-2'-deoxyguanosine is a precursor for introducing side chains via Sonogashira coupling. nii.ac.jp

Comparison with 7-deaza-2'-deoxyadenosine (c⁷dA) The synthesis of 7-deaza-2'-deoxyadenosine (also known as 2'-deoxytubercidin) is well-established and follows similar glycosylation methodologies. researchgate.netcapes.gov.br The key difference lies in the starting nucleobase, which is a 4-amino-pyrrolo[2,3-d]pyrimidine (7-deazaadenine). biosyn.com Derivatization at the C7 position is also common, with 7-iodo-7-deaza-2'-deoxyadenosine serving as a key intermediate for introducing modifications like propargylamino groups through palladium-catalyzed reactions. researchgate.net

The table below provides a comparative overview of the synthesis and derivatization of these key 7-deazapurine 2'-deoxyribonucleosides.

Table 1: Comparative Overview of 7-Deazapurine 2'-Deoxyribonucleoside Synthesis

| Feature | This compound | 7-Deaza-2'-deoxyguanosine | 7-Deaza-2'-deoxyadenosine |

|---|---|---|---|

| Core Heterocycle | 4-oxo-pyrrolo[2,3-d]pyrimidine | 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine | 4-amino-pyrrolo[2,3-d]pyrimidine |

| Key Synthetic Strategy | Convergent synthesis via nucleobase anion glycosylation. researchgate.net | Convergent synthesis, often from a 7-halogenated precursor. nii.ac.jp | Convergent synthesis via glycosylation of 7-deazaadenine. researchgate.net |

| Common Precursor for Derivatization | 7-halo-7-deaza-2'-deoxyinosine. nais.net.cn | 7-halo-7-deaza-2'-deoxyguanosine. nii.ac.jp | 7-halo-7-deaza-2'-deoxyadenosine. researchgate.net |

| Common Derivatization Reaction | Sonogashira coupling, Click Chemistry. researchgate.netacs.org | Sonogashira coupling. google.com | Sonogashira coupling. researchgate.net |

| Application Form for Oligo Synthesis | Phosphoramidite. nih.gov | Phosphoramidite. chemgenes.com | Phosphoramidite. chemgenes.com |

Molecular and Structural Biochemistry of 7 Deaza 2 Deoxyinosine Containing Nucleic Acids

Ambiguous Base Pairing Properties and Universality Concept

7-Deaza-2'-deoxyinosine (c7Id) is recognized for its ambiguous base pairing capabilities, a characteristic it shares with its parent nucleoside, 2'-deoxyinosine (B131508). tandfonline.com This ambiguity allows it to form base pairs with all four canonical DNA bases: adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T). This property has led to its investigation as a "universal base," a synthetic analog that can replace any of the four standard bases without significantly disrupting the DNA duplex structure or function. oup.comnih.gov A true universal base should ideally hybridize with all four natural bases without strong discrimination and without causing significant destabilization of the DNA duplex. oup.com While 2'-deoxyinosine is one of the most widely used universal bases, it does not bind with equal affinity to each of the canonical nucleosides, showing a wide range of melting temperatures (Tm) when paired against them. oup.com Studies indicate that the base pairing properties of this compound are similar to those of 2'-deoxyinosine. oup.com

Hydrogen Bonding Characteristics with Canonical DNA Constituents

The ambiguous pairing of this compound stems from its ability to form hydrogen bonds with each of the four canonical bases. The base pairing motifs for this compound are considered to be the same as those for 2'-deoxyinosine. tandfonline.com With pyrimidines, it can form Watson-Crick-like base pairs. The situation is more complex with purines, where various pairing motifs, including those involving Hoogsteen interactions, are possible for 2'-deoxyinosine. tandfonline.com However, a significant difference is that this compound, due to the replacement of nitrogen at position 7 with a carbon, is unable to form Hoogsteen base pairs. tandfonline.com Its Watson-Crick base pairing ability, however, is expected to be the same as 2'-deoxyinosine. tandfonline.com The stability of these pairings, dictated by the hydrogen bonding patterns, follows a clear hierarchy. tandfonline.com

Thermodynamic Stability Profiles of this compound-Containing Duplexes

The thermodynamic stability of DNA duplexes containing this compound is dependent on the base it is paired with. Experimental studies have established a clear order of duplex stability. The stability decreases in the sequence: c7I-C > c7I-A > c7I-T > c7I-G. tandfonline.com This order of stability is the same as that observed for duplexes containing 2'-deoxyinosine. tandfonline.comnih.gov This indicates that a cytosine opposite the this compound provides the most stable pairing, while a guanine results in the least stable pair. tandfonline.com Even the most stable pair, c7I-C, is noted to be less stable than a standard A:T pair in similar duplexes. nih.gov

| Base Pair | Relative Stability |

|---|---|

| c7I-C | Most Stable |

| c7I-A | Intermediate |

| c7I-T | Less Stable |

| c7I-G | Least Stable |

This table illustrates the relative thermodynamic stability of DNA duplexes containing a this compound paired with each of the four canonical bases, with data sourced from studies on both this compound and its analogue, 2'-deoxyinosine. tandfonline.comnih.gov

Influence on Nucleic Acid Conformation and Duplex Architecture

Destabilization of Duplex DNA

The incorporation of 7-deazapurine analogs, including this compound, can lead to the destabilization of the DNA duplex. tandfonline.com For instance, the replacement of 2'-deoxyisoguanosine (B9890) with its 7-deaza analog results in a strong destabilization of the duplex structure. nih.gov Similarly, studies on 7-deaza-2'-deoxyadenosine showed a thermodynamic destabilization of the modified duplex compared to the unmodified version. nih.gov This destabilization is thought to be related to factors such as reduced stacking interactions. nih.gov The degree of destabilization can be influenced by the surrounding sequence and the specific 7-deazapurine analog used.

Alterations in Minor and Major Groove Interactions

The most significant structural impact of the 7-deaza modification is on the major groove of the DNA duplex. The replacement of the N7 atom of a purine (B94841) with a C-H group removes a hydrogen bond acceptor site and alters the electronic properties of the heterocycle. nih.govnih.gov This change diminishes the electrostatic potential in the major groove, which can affect the organization of salt ions and water molecules that normally bind there. nih.govnih.gov

Effects on Tertiary Structure Formation in Oligonucleotides

The substitution of nitrogen at the 7-position of the purine ring with a carbon atom in this compound introduces significant changes that influence the tertiary structure of oligonucleotides. Deoxyinosine (dI) itself is recognized as a base analog, structurally similar to guanosine (B1672433) but lacking the 2-amino group. genelink.com It is often utilized as a "universal" base in synthetic oligonucleotides because it can form two hydrogen bonds with the four natural nucleotide bases. genelink.com The order of thermodynamic stability for these pairings is I-C > I-A > I-G ~ I-T, and this stability is also affected by the neighboring bases. genelink.com

The introduction of the 7-deaza modification further alters the molecule's properties. Replacing the N7 atom with a C-H group diminishes the structure of the major groove in DNA and can disrupt base stacking interactions. trilinkbiotech.com This alteration in the major groove is a critical factor, as many tertiary interactions and protein recognition events are mediated through this groove. The elimination of the N7 atom removes a potential hydrogen-bond acceptor and a cation-binding site, which can affect the local organization of salt and water molecules, thereby influencing the dynamic structure of the DNA at flanking residues. nih.gov Consequently, the incorporation of this compound can modify the folding pathways and the ultimate tertiary structure of DNA and RNA oligonucleotides.

Triplex DNA Formation and Stability Studies

Triplex DNA structures are formed when a third strand of oligonucleotides, known as a triplex-forming oligonucleotide (TFO), binds within the major groove of a DNA duplex. researchgate.net This interaction is highly sequence-specific and typically relies on Hoogsteen or reverse Hoogsteen hydrogen bonds between the TFO and the purine strand of the duplex. rjpbr.com The N7 atom of purine bases is a key participant in these Hoogsteen interactions, serving as a hydrogen bond acceptor.

The replacement of this nitrogen with a carbon in 7-deaza-purine nucleosides, such as this compound, fundamentally alters the potential for standard triplex formation. The absence of the N7 atom formally removes a potential H-bond acceptor site, which would be expected to disrupt the canonical T·AT and C+·GC triplets that stabilize triplex structures. nih.govbiosyn.com

However, research on related 7-deaza compounds reveals a more complex role. Studies involving oligodeoxyonucleotides containing 7-chloro-7-deaza-2'-deoxyguanosine have shown that their incorporation can, under certain conditions, improve the efficiency of triplex formation. nih.gov The proposed mechanisms for this enhancement include a decrease in the self-association of G-rich TFOs, which can otherwise form competing G-quadruplex structures, thereby favoring the desired triplex assembly. nih.gov In the presence of Na+ ions, the inclusion of these modified nucleosides in the third strand improved the efficacy of triplex formation compared to the unmodified oligonucleotide. nih.gov Furthermore, in the presence of K+ ions, which strongly promote G-quadruplex formation, only the oligonucleotides containing the modified guanosine retained the ability to form triple helices efficiently. nih.gov

These findings suggest that while this compound cannot act as a standard Hoogsteen donor, its inclusion in TFOs could indirectly modulate triplex stability by influencing the secondary structure of the TFO itself.

| Modification | Observed Effect | Condition | Potential Mechanism | Reference |

|---|---|---|---|---|

| 7-chloro-7-deaza-2'-deoxyguanosine | Improved efficacy of triplex formation | In the presence of Na+ | Slightly increases triplex stability | nih.gov |

| 7-chloro-7-deaza-2'-deoxyguanosine | Retained ability to form triplexes | In the presence of K+ | Decreases TFO self-association (G-quadruplex formation) | nih.gov |

| General 7-deaza-purine | Disruption of standard Hoogsteen H-bonding | General | Absence of N7 hydrogen bond acceptor | nih.govbiosyn.com |

Stability and Chemical Robustness of the Nucleoside and Its Derivatives

Resistance to Acidic and Alkaline Conditions

The chemical stability of nucleosides is crucial for their application in biotechnology and therapeutics. Generally, the N-glycosidic bonds in the major nucleosides are highly stable in neutral and alkaline environments but are susceptible to hydrolysis under acidic conditions. ttu.ee Purine nucleosides are known to be significantly more labile to acid hydrolysis than pyrimidine (B1678525) nucleosides. ttu.ee

The 7-deaza modification confers remarkable resistance to acidic conditions. A study on the related compound 7-deaza-2'-deoxyxanthosine (B1244124) found it to be extremely stable, showing resistance to hydrolysis under slightly acidic conditions that readily cleave the parent compound, 2'-deoxyxanthosine. researchgate.net This enhanced stability is attributed to the replacement of the N7 atom. The mechanism of acid-catalyzed hydrolysis for purine nucleosides involves the protonation of the purine ring, with the N7 position being a primary site for protonation in nucleosides like deoxyguanosine. nih.govnih.gov This protonation facilitates the subsequent cleavage of the N-glycosidic bond. By replacing the relatively basic nitrogen atom with a carbon atom, the 7-deaza modification makes the initial protonation step less favorable, thereby significantly slowing the rate of hydrolysis.

In alkaline conditions, where the N-glycosidic bonds of natural nucleosides are already very stable, this compound is expected to exhibit similar or greater robustness. ttu.ee

Stability of the N-Glycosylic Bond

The N-glycosylic bond (C1'—N9) is often the most chemically sensitive linkage in purine deoxynucleosides, particularly under acidic treatment. ttu.ee The stability of this bond in this compound is substantially increased compared to its natural counterpart, 2'-deoxyinosine.

The mechanism for the acid-catalyzed cleavage of this bond in natural purine nucleosides is well-understood to proceed via protonation of the base, which makes the purine a better leaving group. nih.govnih.gov Specifically, protonation at the N7 position is a key step in the hydrolytic pathway for deoxyguanosine. nih.gov

In 7-deaza-purine nucleosides, the substitution of the N7 atom with a C-H group fundamentally obstructs this mechanism. researchgate.net The carbon atom at position 7 is not susceptible to protonation under conditions that would protonate the N7 atom. This lack of a protonation site dramatically increases the activation energy required for the cleavage of the C1'—N9 bond, rendering the N-glycosylic bond exceptionally stable. This effect is highlighted in studies of 7-deaza-2'-deoxyxanthosine, which is noted for the extreme stability of its N-glycosylic bond against hydrolysis. researchgate.net Computational and experimental studies on other purine derivatives have confirmed that preventing N7 protonation leads to a significant stabilization of the N-glycosidic bond against acid-catalyzed cleavage. nih.gov

| Compound Type | Key Structural Feature | Stability to Acid Hydrolysis | Reason | Reference |

|---|---|---|---|---|

| Purine Deoxynucleosides (e.g., deoxyguanosine) | Nitrogen at position 7 | Labile | Susceptible to N7 protonation, which facilitates bond cleavage. | ttu.eenih.gov |

| 7-Deaza-Purine Deoxynucleosides (e.g., 7-deaza-2'-deoxyxanthosine) | Carbon at position 7 | Extremely Stable | Position 7 is not readily protonated, thus inhibiting the hydrolysis mechanism. | researchgate.net |

Enzymatic Interactions and Biopolymer Processing with 7 Deaza 2 Deoxyinosine Analogs

Substrate Recognition and Incorporation by DNA Polymerases

The ability of DNA polymerases to recognize and incorporate nucleotide analogs is fundamental to many molecular biology techniques and therapeutic strategies. The 7-deaza modification impacts this process in a manner dependent on the specific analog and the polymerase .

The efficiency of incorporation of 7-deaza-2'-deoxypurine triphosphates varies among different DNA polymerases.

Taq Polymerase : Studies involving PCR amplification have shown that Taq polymerase can utilize 7-deazapurine nucleoside triphosphates. The triphosphate of 7-deaza-2'-deoxyguanosine (B613789) (c7GdTP) can completely substitute for its natural counterpart, dGTP, allowing for the synthesis of fully modified DNA fragments nih.gov. However, the triphosphates of 7-deaza-2'-deoxyadenosine (c7AdTP) and 7-deaza-2'-deoxyinosine (c7IdTP) necessitate the presence of the corresponding natural purine (B94841) deoxyribonucleotides to achieve amplification nih.gov. In mixtures of purine and 7-deazapurine nucleotides, Taq polymerase demonstrates a preference for the natural purine nucleotides. Among the analogs, it accepts c7GdTP more readily than c7AdTP or c7IdTP nih.gov. The use of 7-deaza-2'-deoxyguanosine is particularly beneficial in the PCR amplification of GC-rich sequences, as it helps to overcome premature termination by reducing the formation of secondary structures nih.gov.

DNA Polymerase I (Klenow fragment) : The Klenow fragment (exo-) of E. coli DNA Polymerase I has been shown to act as a template-directed polymerase capable of using modified 7-deaza-2'-deoxyguanosine analogs as substrates. Specifically, 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) and the more potent telomerase inhibitor, 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP), can be incorporated into DNA by this enzyme nih.gov. The products resulting from the incorporation of TDG-TP are relatively short nih.gov.

Reverse Transcriptase : Detailed studies on the efficiency of incorporation of this compound triphosphate by common reverse transcriptases are not extensively available in the reviewed literature. However, the general category of enzymes that interact with DNA, including reverse transcriptases, may be affected by modifications in the minor groove where these enzymes can make contact biosyn.com.

The chemical nature of the base at the 7-deaza position significantly influences the activity of DNA polymerases. As noted with Taq polymerase, the substitution of guanine (B1146940) (c7GdTP) is much better tolerated than that of adenine (B156593) (c7AdTP) or inosine (B1671953) (c7IdTP) nih.gov. This suggests that the specific hydrogen bonding patterns and steric considerations of the purine analog play a crucial role in its acceptance by the polymerase active site. The replacement of the N7 atom of guanine with a C-H group alters the electronic properties of the purine ring system, which can affect base stacking and interactions within the polymerase active site nih.gov.

Detailed pre-steady-state kinetic and molecular modeling studies focused specifically on the active site binding of this compound analogs with Taq Polymerase, DNA Polymerase I, or Reverse Transcriptase are limited in the available scientific literature. However, broader studies on DNA containing 7-deazaguanine (B613801) provide some insights. The substitution of N7 with a C-H eliminates a potential hydrogen bond acceptor site in the major groove of DNA and removes a cation-binding site, which can alter the organization of salts and water in the major groove nih.gov. Molecular dynamics simulations on DNA containing a 7-deazaguanine-conjugated peptide cross-link with human DNA polymerase κ (a translesion synthesis polymerase) suggested that while the bulky lesion could be accommodated in the active site, it caused distortion of the Watson-Crick pairing and steric crowding, leading to inefficient bypass nih.gov. These findings imply that even without a bulky adduct, the altered electronic and structural properties of the 7-deazapurine ring could subtly influence the precise positioning of the incoming nucleotide and the template strand within the polymerase active site, thereby affecting the kinetics of incorporation.

Modulation of RNA Polymerase Activity

There is a notable lack of comprehensive research in the reviewed literature regarding the specific effects of this compound or its analogs on the activity of common DNA-dependent RNA polymerases such as those from E. coli or bacteriophage T7. While one commercial source briefly mentions that this compound has been shown to inhibit RNA polymerase activity, this claim is not substantiated by primary research data in the surveyed literature, and thus, the specific mechanisms or significance of this interaction remain uncharacterized biosynth.com.

Recognition and Hydrolysis by Restriction Endonucleases and other Nucleases

The modification of the purine N7 position, a key recognition point for many DNA-binding proteins, significantly affects the interaction of DNA with restriction endonucleases and other nucleases.

The incorporation of 7-deazapurine nucleotides can serve as a protective measure against cleavage by many restriction enzymes. This is because the N7 atom of purines, which is replaced by a CH group in 7-deaza analogs, often acts as a crucial contact point for the enzyme in the major groove of the DNA.

For DNA containing 7-deaza-2'-deoxyguanosine , it has been reported that this modification protects the DNA from hydrolysis in over 20 different restriction enzyme cases. However, a few enzymes are still capable of cleaving the modified DNA, including Mae III, Rsa I, Hind III, Pvu II, and Taq I nih.gov.

In the case of 7-deaza-2'-deoxyadenosine , its presence in the recognition sequence can also block or reduce cleavage by certain restriction enzymes. The outcome is highly dependent on the specific enzyme. For example, Sca I and EcoR I are unable to cleave sequences containing 7-deazaadenine, while Afe I shows partial cleavage, and a majority of other tested enzymes can cleave the modified sequence efficiently researchgate.net.

The table below summarizes the observed effects of 7-deazaadenine on the activity of several Type II restriction endonucleases.

| Restriction Endonuclease | Recognition Sequence | Cleavage of 7-deazaadenine Modified DNA | Reference |

|---|---|---|---|

| PvuII | CAG'CTG | Efficiently Cleaved | researchgate.net |

| RsaI | GT'AC | Efficiently Cleaved | researchgate.net |

| PspGI | 'CCWGG | Efficiently Cleaved | researchgate.net |

| KpnI | GGTAC'C | Efficiently Cleaved | researchgate.net |

| PstI | CTGCA'G | Efficiently Cleaved | researchgate.net |

| SacI | GAGCT'C | Efficiently Cleaved | researchgate.net |

| SphI | GCATG'C | Efficiently Cleaved | researchgate.net |

| AfeI | AGC'GCT | Partly Cleaved | researchgate.net |

| ScaI | AGT'ACT | Unable to Cleave | researchgate.net |

| EcoRI | G'AATTC | Unable to Cleave | researchgate.net |

Interactions with Telomerase and Implications for Telomere Biology

Telomerase, a specialized reverse transcriptase that maintains telomere length, is a critical enzyme in cancer and aging. Analogs of 7-deaza-2'-deoxypurines have been identified as potent inhibitors of human telomerase.

Both 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) act as inhibitors of telomerase activity nih.gov. Furthermore, these nucleotide analogs are also substrates for telomerase and can be incorporated into the growing telomeric DNA strand. This incorporation, however, leads to the premature shortening of the telomeric ladder, indicating that they likely act as chain terminators for telomerase-mediated DNA synthesis nih.gov. The incorporation of 7-deaza-dGTP also leads to a shift and an increase in telomerase pause sites, unlike 7-deaza-dATP which does not significantly alter the pausing pattern compared to dATP nih.gov.

Further studies have explored derivatives of 7-deaza-2'-deoxyguanosine. 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) and 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) are also inhibitors of human telomerase. TDG-TP, in particular, is a very potent inhibitor with an IC50 value in the nanomolar range nih.gov. Similar to the parent compound, TDG-TP can be incorporated by telomerase, but this leads to a nonprocessive synthesis of very short products nih.gov.

The inhibitory concentrations for 50% of telomerase activity (IC50) for these compounds are summarized in the table below.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | 8 | nih.gov |

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | 11 | nih.gov |

| 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | 0.06 | nih.gov |

| 6-methoxy-7-deaza-2'-deoxyguanosine 5'-triphosphate (OMDG-TP) | - | nih.gov |

Incorporation into Telomeric DNA

Telomerase, a reverse transcriptase that synthesizes the G-rich repetitive sequences of telomeres, is a critical enzyme in cellular aging and cancer. The triphosphate forms of 7-deaza-2'-deoxypurine nucleosides, specifically 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP), have been investigated as both inhibitors and substrates for human telomerase.

Biochemical assays have demonstrated that both 7-deaza-dGTP and 7-deaza-dATP are recognized by telomerase and are incorporated into the nascent telomeric DNA strand. This incorporation indicates that the absence of the N7 atom in the purine ring does not completely abolish the ability of the nucleotide to be utilized by the enzyme's active site. However, the efficiency of this incorporation and its consequences for telomere elongation are notably different from that of their natural counterparts, dGTP and dATP.

The ability of these analogs to be incorporated serves as a basis for their inhibitory action on telomerase. The concentrations at which these analogs inhibit 50% of telomerase activity (IC50) have been determined to be 11 µM for 7-deaza-dGTP and 8 µM for 7-deaza-dATP, highlighting their potency as telomerase inhibitors nih.gov.

| Compound | IC50 (µM) |

|---|---|

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | 11 |

| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | 8 |

Impact on Telomeric Ladder Length and Pause Sites

In contrast, the substitution of dGTP with 7-deaza-dGTP results in both a shift in the location and an increase in the number of pause sites nih.gov. This finding suggests that the presence of the 7-deazaguanine moiety within the DNA-RNA hybrid at the enzyme's active site introduces structural perturbations that lead to more frequent and altered stalling of the telomerase complex. These disruptions in the catalytic cycle likely contribute to the observed premature termination of telomere elongation.

| Compound | Effect on Pause Sites |

|---|---|

| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | No difference in number or position compared to dATP |

| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | Shift and increase in pause sites compared to dGTP |

Other Enzyme Interactions (e.g., Apyrase, Luciferase)

Currently, there is a lack of specific research data available in the public domain detailing the direct interactions of this compound or its triphosphate analogs with the enzymes apyrase and luciferase. Apyrases are known to hydrolyze a broad range of nucleoside triphosphates and diphosphates, while firefly luciferase is highly specific for ATP in its light-producing reaction. Without dedicated studies on the substrate specificity of these enzymes with respect to 7-deazapurine derivatives, any potential interactions remain speculative.

Applications in Advanced Molecular Biology and Biotechnology

Utilization in Oligonucleotide Synthesis for Ambiguous Positions

One of the primary applications of 7-deaza-2'-deoxyinosine is its use as a "universal" or "ambiguous" base in the synthesis of oligonucleotides. nih.govoup.com In this role, it can be incorporated at positions of uncertainty within a DNA sequence. The compound exhibits the ability to pair with all four canonical DNA bases, a property it shares with its parent compound, 2'-deoxyinosine (B131508). tandfonline.com However, this compound offers the significant advantage of being extremely stable against both acidic and basic conditions, which can cause the degradation of 2'-deoxyinosine during oligonucleotide synthesis and subsequent experimental procedures. tandfonline.comnih.gov

PCR Primer and Hybridization Probe Design for Degenerate Codons

When designing PCR primers or hybridization probes for a target gene based on its protein sequence, the degeneracy of the genetic code presents a significant challenge. qiagen.comnormalesup.org Multiple codons can encode the same amino acid, leading to uncertainty at several nucleotide positions. Incorporating this compound at these degenerate positions allows a single oligonucleotide sequence to effectively recognize and bind to multiple potential target sequences. nih.govoup.com This strategy circumvents the need to synthesize a complex mixture of degenerate primers, which can lead to issues with amplification efficiency and specificity. ucl.ac.uk

The base pairing ambiguity of this compound (c⁷Id) has been studied, revealing a hierarchy of duplex stability. Research shows that its pairing stability decreases in the following order: cytosine (C), adenine (B156593) (A), thymine (B56734) (T), and guanine (B1146940) (G). tandfonline.com This characteristic makes it a functional substitute for 2'-deoxyinosine in applications requiring a universal base. tandfonline.com

| Paired Base | Relative Stability | Reference |

|---|---|---|

| Cytosine (C) | Highest | tandfonline.com |

| Adenine (A) | High | tandfonline.com |

| Thymine (T) | Moderate | tandfonline.com |

| Guanine (G) | Lowest | tandfonline.com |

Strategies for Maximizing PCR Product Diversity

In fields like virology, immunology, and metagenomics, it is often necessary to amplify a broad range of related but non-identical gene sequences from a sample. By using primers containing this compound at variable positions, researchers can maximize the diversity of the resulting PCR products. These primers can anneal to a wider spectrum of templates, ensuring the amplification of a more comprehensive set of target sequences from the initial pool. This approach is particularly useful for identifying novel gene family members or studying viral quasispecies.

DNA Sequencing Technologies

The properties of 7-deaza purine (B94841) analogues have proven invaluable in overcoming common challenges in DNA sequencing, particularly those associated with GC-rich templates.

Improved Sequencing of GC-rich DNA Fragments

GC-rich regions of DNA are notoriously difficult to sequence accurately using standard dideoxy chain-termination (Sanger) methods. nih.govroche.com The high content of guanine (G) and cytosine (C) bases leads to strong base-stacking interactions and the formation of stable secondary structures, such as hairpins. nih.govbiosan-nsk.ru This is exacerbated by the potential for Hoogsteen base pairing involving the N-7 atom of guanine, which can cause DNA polymerase to stall or dissociate prematurely. nih.govtrilinkbiotech.com On sequencing gels, these secondary structures result in "band compressions," where multiple bands migrate to the same position, making the sequence unreadable. nih.govbiosan-nsk.ru

The substitution of deoxyguanosine triphosphate (dGTP) with its analogue, 7-deaza-2'-deoxyguanosine (B613789) triphosphate (7-deaza-dGTP), in sequencing reactions is a widely adopted solution to this problem. roche.combiosan-nsk.rutrilinkbiotech.com By replacing the nitrogen at position 7 with a carbon, the potential for Hoogsteen base pairing is eliminated, which destabilizes the problematic secondary structures without affecting the standard Watson-Crick pairing required for accurate synthesis. trilinkbiotech.com This leads to a significant improvement in the resolution of GC-rich regions and the generation of clear, readable sequence data. nih.govroche.com The same principle applies to the incorporation of this compound to mitigate issues arising from secondary structures.

| Challenge | Cause | Solution | Mechanism | Reference |

|---|---|---|---|---|

| Band Compression / Sequencing Artifacts | Stable secondary structures in GC-rich DNA, facilitated by Hoogsteen G-G base pairing. | Replace dGTP with 7-deaza-dGTP in the sequencing reaction. | The absence of the N-7 atom in the 7-deaza analogue prevents Hoogsteen pairing, thus destabilizing secondary structures. | nih.govbiosan-nsk.rutrilinkbiotech.com |

| Poor Read Quality | Premature termination of DNA polymerase at stable secondary structures. | Use of 7-deaza-dGTP containing PCR products as sequencing templates. | The modified template is less prone to forming structures that impede the polymerase. | nih.gov |

Application in Pyrosequencing Methodologies

Pyrosequencing is a sequencing-by-synthesis method that relies on the enzymatic detection of pyrophosphate released during nucleotide incorporation. The efficiency of this method can be hampered by the substrate specificity of the enzymes involved, such as luciferase. Research has shown that certain nucleotide analogues can be more compatible with the enzymatic cascade. For instance, 7-deaza-2'-deoxyadenosine-5'-triphosphate (c⁷dATP) has been presented as a suitable alternative to the standard dATP analogue used in pyrosequencing. diva-portal.orgkb.se The c⁷dATP analogue exhibits low substrate specificity for luciferase, similar to the commonly used deoxyadenosine-5'-O-(1-thiotriphosphate) (dATPαS), but with the added benefit of significantly reducing the inhibitory effect on the apyrase enzyme, which is responsible for degrading unincorporated nucleotides. diva-portal.org This demonstrates the potential of 7-deaza analogues, including this compound, to optimize and enhance modern sequencing-by-synthesis technologies.

Probing Nucleic Acid-Protein Interactions

The major groove of the DNA double helix is a critical interface for interactions with proteins, including transcription factors, polymerases, and restriction enzymes. oup.comacs.org The N-7 atom of purine bases, which projects into the major groove, is a frequent hydrogen bond acceptor and a key recognition point for many DNA-binding proteins. oup.com

Modification of the Major Groove for Interaction Studies

The substitution of the N7 atom of the purine ring with a C-H group in 7-deazapurine nucleosides, including this compound, fundamentally alters the electronic and structural properties of the DNA major groove. trilinkbiotech.comnih.gov This modification eliminates a key hydrogen bond acceptor site, which is often crucial for the sequence-specific recognition by DNA-binding proteins and enzymes. nih.govglenresearch.com

The incorporation of 7-deazapurines into DNA serves as a powerful method to probe these interactions. nih.govoup.com By strategically replacing natural purines with their 7-deaza analogs, researchers can investigate the importance of the N7 atom for a specific protein-DNA interaction. If the binding or activity of a protein is diminished or abolished upon this substitution, it strongly suggests a critical contact at the major groove's N7 position. nih.gov This technique has been instrumental in studying the mechanisms of various enzymes, including restriction endonucleases and DNA polymerases. nih.govacs.org For instance, oligonucleotides containing 7-deaza-2'-deoxyguanosine (a related 7-deazapurine) have been used to demonstrate how the absence of the N7 atom can protect DNA from cleavage by certain restriction enzymes. nih.gov

Development of Modified Nucleic Acids (XNAs) for Enhanced Functionalities

This compound and other 7-deazapurine analogs are key components in the synthesis of xenonucleic acids (XNAs), which are synthetic nucleic acid analogs with modified backbones or bases. acs.org XNAs are designed to have properties not found in natural DNA or RNA, such as enhanced stability against nuclease degradation, which is a significant advantage for therapeutic applications. acs.org

The incorporation of 7-deazapurines can confer unique structural and functional attributes to XNAs. For example, modifying the 7-position allows for the attachment of various functional groups without disrupting the Watson-Crick base pairing. researchgate.net These modifications can be used to introduce labels, cross-linking agents, or moieties that enhance binding affinity and specificity. Research has shown that oligonucleotides containing 7-deazapurine derivatives can exhibit increased duplex stability. researchgate.netresearchgate.net This enhanced stability is a desirable feature for applications like antisense therapy and diagnostics, where a strong and specific binding to a target nucleic acid sequence is required. The development of XNAs containing this compound and its derivatives continues to be an active area of research, with the potential to create novel tools for biotechnology and medicine. acs.org

Design and Implementation of Fluorescent DNA Probes

The 7-position of this compound is an ideal site for the attachment of fluorescent dyes. acs.org This modification creates fluorescent nucleoside analogs that can be incorporated into DNA probes for various detection and imaging applications. Because the modification is in the major groove, it generally does not interfere with the Watson-Crick hydrogen bonding that is essential for hybridization to a target sequence. trilinkbiotech.com

Fluorescent probes containing 7-deazapurine analogs have been developed for sensing specific DNA or RNA sequences. For example, a novel environmentally sensitive fluorescent purine nucleoside, cnaA (an 8-aza-7-deaza-2'-deoxyadenosine derivative), exhibits solvatochromicity and dual fluorescence, making it a highly selective probe for detecting thymine in a target sequence. rsc.org The fluorescence properties of these probes can be sensitive to the local environment, often changing upon hybridization to a complementary strand. This change in fluorescence signal can be used to detect the presence of a specific target sequence with high sensitivity. Furthermore, the use of 7-deazapurine scaffolds can help to reduce the quenching effects sometimes observed when a fluorophore is attached to a natural guanine base. glenresearch.com

Table 2: Applications of 7-Deazapurine-Based Fluorescent Probes

| Probe Type | Modification | Principle of Detection | Application |

|---|---|---|---|

| Hybridization Probes | This compound linked to a fluorophore | Change in fluorescence intensity or wavelength upon binding to a complementary target sequence. | Detection of specific DNA/RNA sequences, single nucleotide polymorphism (SNP) genotyping. rsc.org |

| Environmentally Sensitive Probes | Analogs like cnaA with solvatochromic properties | Fluorescence emission is sensitive to the polarity of the local environment, changing upon hybridization. | Sensing specific bases (e.g., thymine) in target nucleic acids. rsc.org |

| Reduced-Quenching Probes | Fluorophore attached to a 7-deazaguanine (B613801) analog | The 7-deazapurine scaffold prevents quenching of the fluorescent signal by the guanine base. | Brighter fluorescent probes for enhanced detection sensitivity. glenresearch.com |

Role as a Tool in Studying Enzyme Mechanisms and Solid Phase Synthesis

This compound is a valuable tool for elucidating the mechanisms of enzymes that interact with nucleic acids. biosynth.com Its incorporation into an oligonucleotide substrate can help determine whether an enzyme interacts with the major groove at the N7 position of a purine. nih.gov For example, studies with DNA polymerases have utilized 7-deazapurine analogs to understand how these enzymes recognize and incorporate nucleotides during DNA replication and repair. The triphosphate form, this compound triphosphate (c7IdTP), can be used in enzymatic synthesis of modified DNA fragments, although its incorporation by enzymes like Taq polymerase may be less efficient than its natural counterpart or other 7-deaza analogs like 7-deaza-dGTP. nih.govoup.com

In the realm of synthetic chemistry, this compound is an important building block in the solid-phase synthesis of modified oligonucleotides. researchgate.netbiosynth.com Phosphoramidite (B1245037) derivatives of this compound and related compounds are commercially available and can be readily incorporated into synthetic DNA strands using standard automated DNA synthesizers. researchgate.nettandfonline.com This allows for the routine production of oligonucleotides containing these modifications for various research and diagnostic purposes, including the creation of probes for interaction studies, the development of XNAs, and the construction of fluorescently labeled DNA. researchgate.net The ability to synthesize these modified oligonucleotides with high fidelity has been crucial for their widespread application in molecular biology. seela.net

Biological and Evolutionary Context of 7 Deazapurine Nucleosides

Occurrence in Phage Genomes as Genetic Information Carriers

Bacteriophages, which are viruses that infect bacteria, are in a constant battle for survival against host defense mechanisms, such as restriction-modification systems. nih.gov One of the adaptive strategies that phages have evolved is the modification of their genomic DNA to make it unrecognizable to the host's restriction enzymes. nih.gov This is achieved by replacing canonical DNA bases with modified ones.

A significant discovery in this area is the complete replacement of 2'-deoxyguanosine (B1662781) (dG) with modified bases in the genomes of certain Campylobacter-infecting phages. nih.gov Specifically, phages belonging to the Fletchervirus genus substitute all dG residues with 2'-deoxyinosine (B131508), while Firehammervirus phages replace dG with 2'-deoxy-7-amido-7-deazaguanosine (dADG), a derivative of 7-deazaguanine (B613801). nih.gov This 100% substitution of a canonical base is a profound genomic alteration that has not been observed in other viruses. nih.gov

Furthermore, other 7-deazaguanine derivatives have been identified in various phage genomes. oup.comoup.com For instance, 7-amido-7-deazaguanine (ADG) fully modifies the DNA of Campylobacter phage CP220, and preQ₁, another 7-deazaguanine derivative, modifies 30% of the guanines in Halovirus HVTV-1. oup.comoup.com The presence of these modified bases, including the 7-deazapurine scaffold, underscores their role as carriers of genetic information in these viral lineages. nih.gov

Table 1: Examples of 7-Deazapurine Derivatives in Phage Genomes

| Phage Group/Species | Modified Nucleoside | Extent of Modification | Reference |

|---|---|---|---|

| Fletchervirus | 2'-deoxyinosine | 100% replacement of dG | nih.gov |

| Firehammervirus | 2'-deoxy-7-amido-7-deazaguanosine (dADG) | 100% replacement of dG | nih.gov |

| Campylobacter phage CP220 | 7-amido-7-deazaguanine (ADG) | 100% modification | oup.comoup.com |

| Halovirus HVTV-1 | preQ₁ | 30% of guanines modified | oup.comoup.com |

| Enterobacteria phage 9g | Archeosine (G+) | 25% replacement of Gs | oup.comoup.com |

| Escherichia phage CAjan | preQ₀ | 32% replacement of Gs | oup.com |

Biosynthetic Pathways and Metabolic Intermediates (e.g., Queuosine (B110006) Pathway)

The biosynthesis of 7-deazapurine nucleosides is intricately linked to the queuosine pathway. nih.gov Queuosine (Q) is a hypermodified 7-deazaguanosine (B17050) derivative found in the anticodon of specific tRNAs in most bacteria and eukaryotes, where it enhances the accuracy and efficiency of translation. nih.govpnas.orgresearchgate.net Prokaryotes can synthesize queuosine de novo, while eukaryotes rely on salvaging the queuine (B138834) base from their diet or gut microbiota. nih.govpnas.org

The biosynthesis of queuosine begins with guanosine-5'-triphosphate (GTP) and proceeds through several enzymatic steps to produce key intermediates. nih.gov A central intermediate in this pathway is 7-cyano-7-deazaguanine (preQ₀). nih.govnih.gov This molecule serves as a branching point, not only for the synthesis of queuosine but also for various 7-deazapurine antibiotics produced by Streptomyces species. nih.gov

In the context of phage DNA modification, the genes responsible for the synthesis of these noncanonical bases are often encoded within the phage genome itself. nih.gov For example, Firehammervirus phages possess putative genes for the biosynthesis of ADG that can functionally complement mutants in the E. coli queuosine pathway, highlighting the direct evolutionary link. nih.gov The synthesis of preQ₀ from GTP involves a four-step pathway that was enigmatic for a long time. nih.gov PreQ₀ and its derivative, 7-aminomethyl-7-deazaguanine (preQ₁), are common precursors for a wide range of deazapurine derivatives found in both DNA and RNA. nih.gov

The key enzymes in the early stages of this pathway, leading to the formation of preQ₀, include FolE, QueD, and QueE. researchgate.net Phages that modify their DNA with 7-deazaguanine derivatives often carry homologs of these genes. oup.comresearchgate.net For instance, Enterobacteria phage 9g, which replaces 25% of its genomic guanine (B1146940) with archaeosine (B114985) (G+), encodes FolE, QueD, QueE, and Gat-QueC. oup.comoup.com

Table 2: Key Intermediates and Enzymes in the Queuosine Biosynthetic Pathway

| Molecule/Enzyme | Role | Reference |

|---|---|---|

| Guanosine-5'-triphosphate (GTP) | Starting precursor | nih.gov |

| 7-cyano-7-deazaguanine (preQ₀) | Central metabolic intermediate | nih.govnih.gov |

| 7-aminomethyl-7-deazaguanine (preQ₁) | Key precursor derived from preQ₀ | nih.govnih.gov |

| Queuosine (Q) | Final modified nucleoside in tRNA | nih.govresearchgate.net |

| FolE, QueD, QueE | Enzymes for the synthesis of preQ₀ from GTP | researchgate.net |

| Gat-QueC / QueC | Enzymes involved in later steps of the pathway | oup.com |

Evolutionary Adaptations involving Modified Nucleotides in Viruses

The use of modified nucleotides is a significant evolutionary adaptation for viruses, particularly in their co-evolution with hosts. eco-vector.comwikipedia.org Viral evolution is characterized by rapid mutation rates, especially in RNA viruses, and large population sizes, which allow for the swift selection of advantageous traits. wikipedia.org The modification of the viral genome provides a powerful mechanism to evade host defenses.

The replacement of guanosine (B1672433) with 7-deazapurine derivatives in phage DNA serves as an anti-restriction strategy. oup.com By altering the chemical structure of their DNA, these phages protect their genetic material from being cleaved by the host's restriction enzymes, which are programmed to recognize specific, canonical DNA sequences. mit.edu This allows the phage to replicate successfully within the host cell.

The diversity of 7-deazaguanine modifications found in different phages suggests a dynamic evolutionary history. nih.gov It is hypothesized that competition for deazapurine precursors might influence the ecology of microbial communities, such as the gut microbiome. nih.gov

Furthermore, the evolution of viruses can also involve the host coopting viral genes. There is evidence of a fungal host expressing a capsid gene from a totivirus as a cellular protein, suggesting a complex interplay and co-evolution between viruses and their hosts that goes beyond a simple predator-prey dynamic. peerj.com The genomes of viruses are not static; they are in a constant state of flux, with high mutation rates maintaining genetic diversity. eco-vector.com This variability is crucial for the adaptation and survival of viruses in changing environments and under the selective pressure of host immune systems. eco-vector.comwikipedia.org

Advanced Research Perspectives and Methodological Advancements

Computational Modeling and Simulation of Modified Nucleic Acid Structures

Computational modeling and simulation serve as powerful tools for understanding the structural and energetic consequences of incorporating modified nucleosides like 7-deaza-2'-deoxyinosine into DNA duplexes. While specific computational studies focusing solely on this compound are not extensively detailed in the reviewed literature, the principles are well-established from research on analogous compounds such as 7-deazaguanine (B613801). The replacement of the N7 atom of a purine (B94841) with a carbon atom eliminates a hydrogen bond acceptor site in the major groove and alters the electronic properties of the heterocycle. nih.gov

Integration into Expanded Genetic Alphabets and Synthetic Biology Constructs

The creation of synthetic genetic systems with expanded "alphabets" beyond the natural A, T, G, and C is a cornerstone of synthetic biology. This compound has been identified as a valuable component in this field due to its ambiguous base-pairing properties. thegoodscentscompany.comtandfonline.com It can pair with all four canonical bases, a characteristic that defines it as a "universal" base. tandfonline.comcsic.es This promiscuity, however, is not random; studies have established a clear hierarchy of stability for the base pairs it forms. tandfonline.com

The ability to be incorporated into DNA enzymatically via its triphosphate form makes it a practical tool for various applications, including DNA sequencing where it can be inserted at positions of codon ambiguity. tandfonline.com In the broader context of synthetic biology, deazapurine analogs, including derivatives of this compound, are used to create fully morphed DNA, sometimes referred to as DZA, which can be amplified by polymerases and used to generate libraries for the selection of functional aptamers and DNAzymes. mdpi.com The integration of such unnatural nucleosides expands the chemical and functional potential of nucleic acids, paving the way for novel biological constructs and functions.

Methodological Innovations in Studying Modified DNA/RNA:

The unique characteristics of this compound and related compounds necessitate a suite of advanced analytical methods to fully understand their behavior within nucleic acid structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the high-resolution structural analysis of nucleic acids in solution. For oligonucleotides containing 7-deazapurine analogs, NMR studies provide direct evidence of base-pairing geometries and the structural perturbations induced by the modification. nih.gov 1D NMR experiments on exchangeable imino protons, for example, can confirm the formation of hydrogen bonds within a duplex and monitor their stability as a function of temperature. nih.gov

While detailed structural studies by NMR specifically on this compound duplexes are not prominently featured, the methodology has been applied extensively to its close analog, 7-deazaguanine. In such cases, NMR is used to probe the structure at and around the modification site, revealing changes in the local conformation that are not apparent from stability measurements alone. nih.gov These studies are crucial for validating the base-pairing motifs predicted by other methods and for understanding the subtle structural consequences of removing the N7 atom from the purine ring. nih.govnih.gov

High-Pressure Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and sensitive method for the analysis of nucleoside composition in DNA. This technique has been pivotal in identifying and quantifying the presence of this compound and its derivatives in complex biological samples. nih.govasm.org

A notable application is in the study of Campylobacter bacteriophages, where researchers used HPLC-MS to discover that the canonical base 2'-deoxyguanosine (B1662781) was completely replaced by modified bases. nih.govasm.org In certain phage genera, this replacement was 2'-deoxyinosine (B131508), while in others it was 2'-deoxy-7-amido-7-deazaguanosine. nih.gov The process involves the enzymatic digestion of the viral DNA into individual nucleosides, which are then separated by HPLC and identified by their characteristic retention times and mass-to-charge ratios determined by MS. nih.gov This methodology is not only qualitative but also quantitative, confirming a 100% substitution of deoxyguanosine in these viral genomes. nih.gov Furthermore, HPLC is a standard method for the purification and quality control of synthetic oligonucleotides containing this compound. seela.netvwr.com

Fluorescence spectroscopy offers a highly sensitive means to probe the local environment of nucleic acids. While this compound itself is not reported as a significantly fluorescent molecule, related analogs within the 7-deazapurine family have been developed as fluorescent probes. For example, 8-aza-2'-deoxyisoguanosine, a fluorescent shape mimic of 2'-deoxyisoguanosine (B9890), has been synthesized and incorporated into oligonucleotides. seela.netresearchgate.net Its fluorescence is sensitive to environmental conditions such as pH. researchgate.net

The study of such fluorescent analogs provides insights that can be extrapolated to understand the behavior of non-fluorescent counterparts like this compound. The introduction of a fluorophore can report on duplex formation, local dynamics, and interactions with other molecules. The general principle involves monitoring changes in fluorescence intensity, emission wavelength, or anisotropy upon hybridization or binding events. These methods are crucial for developing diagnostic probes and for real-time monitoring of nucleic acid interactions. researchgate.net

Melting temperature (Tm) analysis is a fundamental technique used to assess the thermal stability of DNA and RNA duplexes. The Tm is the temperature at which half of the duplex molecules dissociate into single strands. This method has been extensively used to quantify the impact of incorporating this compound on duplex stability. seela.netseela.net

Studies have systematically measured the Tm of duplexes where this compound (c⁷Id) is paired opposite each of the four canonical bases. These experiments reveal a distinct hierarchy of stability, which is found to be the same as for the natural analog, 2'-deoxyinosine. The order of duplex stability is: d(c⁷I-C) > d(c⁷I-A) > d(c⁷I-T) > d(c⁷I-G). tandfonline.com This demonstrates that while the nucleoside is "universal," it still exhibits preferential pairing. The removal of the N7 atom makes this compound extremely stable to acidic or basic conditions, a significant advantage over 2'-deoxyinosine, but it does not fundamentally alter its base-pairing stability profile. tandfonline.com

Table 1: Stability of DNA Duplexes Containing Modified Base Pairs This table presents melting temperature (Tm) data for DNA duplexes containing various modified nucleosides, illustrating the effect of these modifications on duplex stability. Data is compiled from studies on 7-deazaisoguanine and 8-aza-2'-deoxyisoguanosine.

| Modified Nucleoside in Duplex | Opposing Base | Melting Temperature (Tm) in °C | Reference |

|---|---|---|---|

| 7-deazaisoguanine | 5-methylisocytosine | High Stability (most stable pair) | seela.net |

| 7-deazaisoguanine | Cytosine | ΔTm of approx. -7°C vs most stable | seela.net |

| 7-deazaisoguanine | Thymine (B56734) | ΔTm of approx. -7°C vs most stable | seela.net |

| 7-deazaisoguanine | Guanine (B1146940) | ΔTm of approx. -7°C vs most stable | seela.net |

| 7-deazaisoguanine | Adenine (B156593) | ΔTm of approx. -20°C vs most stable | seela.net |

| 8-aza-2'-deoxyisoguanosine | 5-methylisocytosine | 53.5 | seela.net |

| Reference dG-dC pair | - | 50.0 | seela.net |

Solid-Phase Synthesis Techniques and Automation

The chemical synthesis of oligonucleotides containing modified nucleosides, such as this compound, is predominantly achieved through solid-phase synthesis (SPS). This methodology, first developed for polypeptide synthesis and later adapted for nucleic acids, has become the cornerstone of modern oligonucleotide production due to its efficiency, high yields, and amenability to automation. ttu.ee The core principle of SPS involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble polymer support, simplifying purification by allowing excess reagents in the solution phase to be washed away after each step. umich.edu

The synthesis is typically performed in the 3' to 5' direction, meaning the first nucleoside is anchored to the solid support via its 3'-hydroxyl group. ttu.eeumich.edu The most widely adopted chemical approach for this process is the phosphoramidite (B1245037) method, which utilizes stable phosphoramidite monomers that are converted into highly reactive intermediates for efficient chain extension. umich.eduharvard.edu

For the incorporation of this compound into an oligonucleotide sequence, a corresponding phosphoramidite building block of the modified nucleoside is required. nih.govresearchgate.net Research has focused on the successful synthesis of these specialized phosphoramidites, which can then be used in standard automated synthesis protocols. nih.govnih.gov The N-glycosylic bond of the this compound phosphoramidite has been noted for its exceptional stability. nih.gov While protection of the exocyclic amino groups of standard bases is crucial, the 2-oxo group of related 7-deazapurines, such as 7-deaza-2'-deoxyisoguanosine, has also been protected during synthesis, for instance with a diphenylcarbamoyl (dpc) group, to ensure specific and efficient coupling. seela.net

The entire solid-phase synthesis process is executed by automated DNA synthesizers. researchgate.netmdpi.com These instruments are controlled by a microprocessor that manages the precise delivery of the necessary reagents and solvents to a column containing the solid support. ttu.ee The synthesis of a custom oligonucleotide containing this compound is seamlessly integrated into the automated protocol; the specific phosphoramidite monomer is placed in a designated reservoir on the synthesizer and is called upon at the appropriate step in the pre-programmed sequence. nih.govmdpi.com

The automated synthesis cycle consists of four primary chemical steps that are repeated for each monomer addition:

Deblocking: The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, typically using an acid like trichloroacetic or dichloroacetic acid. This exposes the 5'-hydroxyl group for the next coupling reaction. ttu.eeharvard.edu

Coupling: The this compound phosphoramidite monomer is activated by a weak acid, such as 1H-tetrazole or 5-ethylthio-1H-tetrazole, and is then coupled to the newly freed 5'-hydroxyl group of the growing oligonucleotide chain. umich.edumdpi.com This forms an unstable phosphite (B83602) triester linkage.

Capping: To prevent the formation of undesired deletion sequences, any unreacted 5'-hydroxyl groups are permanently blocked through acetylation using reagents like acetic anhydride. umich.edumdpi.com

Oxidation: The newly formed phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution. umich.eduumich.edu It is noteworthy that the incorporation of some 7-deazapurine analogs can be sensitive to standard iodine oxidation, potentially requiring alternative reagents. umich.edu

After the final monomer has been added, the completed oligonucleotide chain is cleaved from the solid support, and all remaining protecting groups are removed in a final deprotection step. The resulting crude product is then purified for use in various research applications. ttu.ee

Data Tables

The following tables summarize the key steps and components involved in the automated solid-phase synthesis of oligonucleotides.

| Step | Purpose | Typical Reagents |

|---|---|---|

| Deblocking | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl group for chain extension. harvard.edu | Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an organic solvent (e.g., Dichloromethane). ttu.eeharvard.edu |

| Coupling | Addition of the next phosphoramidite monomer to the growing oligonucleotide chain. umich.edu | Nucleoside Phosphoramidite (e.g., this compound phosphoramidite) and an activator (e.g., 1H-Tetrazole, 5-ethylthio-1H-tetrazole). umich.edumdpi.com |

| Capping | To permanently block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations. umich.edu | Acetic Anhydride and N-methylimidazole. mdpi.com |